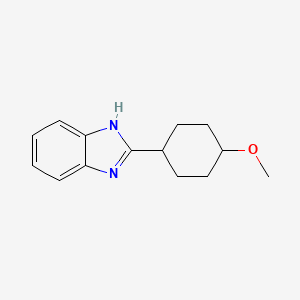

2-(4-methoxycyclohexyl)-1H-benzimidazole

説明

特性

分子式 |

C14H18N2O |

|---|---|

分子量 |

230.31 g/mol |

IUPAC名 |

2-(4-methoxycyclohexyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H18N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3,(H,15,16) |

InChIキー |

XIOAFZUDYYBLFH-UHFFFAOYSA-N |

正規SMILES |

COC1CCC(CC1)C2=NC3=CC=CC=C3N2 |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxycyclohexyl 1h Benzimidazole Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the atomic connectivity can be constructed.

For benzimidazole (B57391) analogues, ¹H NMR spectroscopy provides critical information. The proton on the imidazole (B134444) nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d₆, due to hydrogen bonding and the acidic nature of the proton. rsc.orgrsc.org The aromatic protons of the benzimidazole ring system usually appear in the range of 7.10-7.70 ppm. rsc.org The protons of the substituent at the 2-position provide key structural information. For an analogue like 2-(4-methoxyphenyl)-1H-benzimidazole, the methoxy (B1213986) group (-OCH₃) protons are readily identified as a sharp singlet around 3.85 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom at the 2-position (C2) of the benzimidazole ring is particularly diagnostic, appearing significantly downfield (typically >150 ppm) due to its position between two nitrogen atoms. rsc.orgrsc.org The carbons of the methoxy group appear around 55 ppm. rsc.org The chemical shifts of the cyclohexyl or phenyl ring carbons further confirm the structure.

Detailed ¹H and ¹³C NMR data for the analogue 2-(4-methoxyphenyl)-1H-benzimidazole are presented below, illustrating the typical chemical shifts observed for these systems. rsc.orgrsc.org

Interactive Data Table: NMR Spectroscopic Data for 2-(4-Methoxyphenyl)-1H-benzimidazole in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 12.76 (s, 1H) | - |

| Benzimidazole H-4/H-7 | 7.56 (m, 2H) | 114.83 (C-4/C-7) |

| Benzimidazole H-5/H-6 | 7.18 (m, 2H) | 122.21 (C-5/C-6) |

| Benzimidazole C-2 | - | 151.82 |

| Benzimidazole C-3a/C-7a | - | 123.18 |

| Phenyl H-2'/H-6' | 8.13 (d, 2H) | 128.48 |

| Phenyl H-3'/H-5' | 7.13 (d, 2H) | 114.83 |

| Phenyl C-1' | - | 123.18 |

| Phenyl C-4' | - | 161.07 |

| -OCH₃ | 3.85 (s, 3H) | 55.79 |

Data sourced from references rsc.orgrsc.org. Note: Assignments for benzimidazole aromatic protons and carbons can be complex due to potential overlap and tautomerism.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-substituted benzimidazole analogues, the FTIR spectrum reveals several characteristic absorption bands.

The most prominent feature is often the N-H stretching vibration of the imidazole ring, which typically appears as a broad band in the region of 3000–3500 cm⁻¹. rsc.orgorientjchem.org This broadening is indicative of intermolecular hydrogen bonding. The C=N stretching vibration within the imidazole ring is observed in the 1580–1630 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the corresponding C=C stretching vibrations of the benzene (B151609) ring appear in the 1400–1600 cm⁻¹ range. For analogues containing a methoxy group, the characteristic C-O stretching vibration can be identified, often around 1240-1250 cm⁻¹. rsc.org Aliphatic C-H stretching from a cyclohexyl group would be expected in the 2850-2950 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for Benzimidazole Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Imidazole N-H | Stretching | 3000 - 3500 (broad) | rsc.orgnih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |

| Aliphatic C-H | Stretching | 2850 - 2965 | rsc.org |

| Imidazole C=N | Stretching | 1580 - 1630 | rsc.org |

| Aromatic C=C | Stretching | 1400 - 1600 | orientjchem.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

For a compound like 2-(4-methoxyphenyl)-1H-benzimidazole, the molecular ion peak [M+H]⁺ would be expected at m/z 225.1022, corresponding to the molecular formula C₁₄H₁₃N₂O. rsc.org The fragmentation of benzimidazoles under electron impact (EI) ionization often follows characteristic pathways. The molecular ion (M⁺˙) is typically prominent. researchgate.net A key fragmentation process for the benzimidazole core involves the sequential loss of hydrogen cyanide (HCN) molecules from the imidazole ring. researchgate.netnist.gov The substituent at the 2-position also dictates major fragmentation pathways. For example, cleavage of the bond between the benzimidazole ring and the substituent is a common fragmentation route.

Interactive Data Table: Common Fragmentation Pathways in Mass Spectrometry of 2-Substituted Benzimidazoles

| Ion/Fragment | Description | Significance |

|---|---|---|

| [M]⁺˙ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - H]⁺ | Loss of a hydrogen radical | Often a stable, prominent ion. |

| [M - HCN]⁺˙ | Loss of hydrogen cyanide | Characteristic fragmentation of the imidazole ring. |

| [M - 2HCN]⁺˙ | Sequential loss of a second HCN molecule | Further fragmentation of the benzimidazole core. |

| [R]⁺ | Substituent Cation | Arises from cleavage of the C2-substituent bond. |

Fragmentation patterns are general and can vary based on the specific substituent and ionization method.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and conformation.

Crystal structure data for analogues like 2-(4-methoxyphenyl)-1H-benzimidazole and 2-[2'-cyclohexyl]ethyl benzimidazole provide invaluable insights. For 2-(4-methoxyphenyl)-1H-benzimidazole, studies have shown that the molecule crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The analysis reveals a dihedral angle of 34.12 (6)° between the plane of the benzimidazole ring system and the attached 4-methoxyphenyl (B3050149) ring. researchgate.net In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds. researchgate.net

For 2-[2'-cyclohexyl]ethyl benzimidazole, the crystal structure is orthorhombic with the space group Pbca. esisresearch.orgresearchgate.net The analysis of bond lengths within the benzimidazole moiety confirms the delocalized π-system, with the C2-N3 bond [1.303(3) Å] being shorter than the C2-N1 bond [1.360(2) Å], consistent with the location of the hydrogen atom on the N1 nitrogen. esisresearch.orgresearchgate.net

Interactive Data Table: Crystallographic Data for 2-(4-Methoxyphenyl)-1H-benzimidazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.354 (2) |

| b (Å) | 10.562 (2) |

| c (Å) | 9.868 (2) |

| β (°) | 112.22 (3) |

| Volume (ų) | 1095.5 (4) |

| Z | 4 |

Data sourced from reference researchgate.net.

Interactive Data Table: Crystallographic Data for 2-[2'-cyclohexyl]ethyl benzimidazole

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.565 (2) |

| b (Å) | 9.813 (2) |

| c (Å) | 32.226 (6) |

| Volume (ų) | 2708.5 |

| Z | 8 |

Data sourced from references esisresearch.orgresearchgate.net.

In Vitro Biological Activity Profiles of 2 4 Methoxycyclohexyl 1h Benzimidazole Derivatives

Antimicrobial Activity Investigations (in vitro Models)

Derivatives of the benzimidazole (B57391) nucleus have demonstrated a broad spectrum of antimicrobial activities, which are largely influenced by the nature of the substituents on the heterocyclic ring. pharmacophorejournal.com

Numerous studies have highlighted the potential of 2-substituted benzimidazole derivatives as potent antifungal agents. pharmacophorejournal.com These compounds have been evaluated against a range of pathogenic fungi, with Candida species being a frequent target.

Research has shown that certain novel benzimidazole derivatives exhibit significant antifungal activity, sometimes comparable to standard drugs like fluconazole (B54011) and miconazole. nih.gov For instance, a series of benzimidazole-oxadiazole compounds showed moderate to potent activities against tested Candida species. mdpi.com Two compounds from this series, 4h and 4p, were particularly effective against C. albicans, with a Minimum Inhibitory Concentration (MIC₅₀) value of 1.95 µg/mL, which is comparable to amphotericin B. mdpi.com Further investigation revealed that these compounds inhibit ergosterol (B1671047) biosynthesis, a key pathway for fungal cell membrane integrity. mdpi.com Similarly, other studies have reported 2-substituted benzimidazoles with MIC values against C. albicans as low as 6.25 µg/mL. nih.gov The presence of specific substituents, such as a methyl group at position 5 of the benzimidazole ring, has been suggested to enhance antifungal activity against C. parapsilosis. acgpubs.org

Table 1: Antifungal Activity of Selected 2-Substituted Benzimidazole Derivatives

| Fungal Strain | Compound Series/Derivative | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| Candida albicans | Benzimidazole-oxadiazole derivative (4h) | 1.95 (MIC₅₀) | Amphotericin B | 1.95 | mdpi.com |

| Candida albicans | Benzimidazole-oxadiazole derivative (4p) | 1.95 (MIC₅₀) | Ketoconazole | 7.8 | mdpi.com |

| Candida krusei | Benzimidazole-oxadiazole derivative (4p) | 7.8 (MIC₅₀) | Ketoconazole | 1.95 | mdpi.com |

| Candida parapsilosis | Benzimidazole-oxadiazole derivative (4p) | 31.25 (MIC₅₀) | Ketoconazole | 1.95 | mdpi.com |

| Candida albicans | 2-Substituted benzimidazole derivative (4a) | 6.25 | Fluconazole | 6.25 | nih.gov |

| Candida albicans | 2-Substituted benzimidazole derivative (4b) | 12.5 | Miconazole | 3.125 | nih.gov |

The antibacterial potential of 2-substituted benzimidazoles has been evaluated against a variety of Gram-positive and Gram-negative bacteria. rroij.comscirp.org The efficacy of these compounds is highly dependent on their structural features. proquest.com

In one study, novel 2-thiomethyl-benzimidazole derivatives were synthesized and tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. scirp.org Certain derivatives showed significant activity, particularly against E. coli, with MIC values ranging from 250 to 500 µg/mL. scirp.org Another study synthesized a series of benzimidazole derivatives bearing 2-pyridones, which exhibited potent activity against P. aeruginosa, with some compounds showing an MIC of 12.5 μg/mL, outperforming the reference drug Ciprofloxacin (50 μg/mL). rroij.com Fluorinated benzimidazole derivatives have also demonstrated good antibacterial properties. acgpubs.org For example, a 2-(m-fluorophenyl)-benzimidazole derivative showed strong activity against Bacillus subtilis with an MIC value of 7.81 μg/mL. acgpubs.org Research also indicates that some derivatives possess moderate antimicrobial activity, with zones of inhibition against S. aureus reaching up to 14 mm. wisdomlib.org

Table 2: Antibacterial Activity of Selected 2-Substituted Benzimidazole Derivatives

| Bacterial Strain | Compound Series/Derivative | Activity (MIC in µg/mL) | Reference Drug | Reference MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| P. aeruginosa | Benzimidazole bearing 2-pyridone (5q) | 12.5 | Ciprofloxacin | 50 | rroij.com |

| S. aureus | 2-thiomethyl-benzimidazole derivative (5g) | 250 | Ciprofloxacin | N/A | scirp.org |

| E. coli | 2-thiomethyl-benzimidazole derivative (5g) | 250 | Ciprofloxacin | N/A | scirp.org |

| B. subtilis | 2-(m-fluorophenyl)-benzimidazole derivative (14) | 7.81 | N/A | N/A | acgpubs.org |

| Gram-negative bacteria | 2-(m-fluorophenyl)-benzimidazole derivative (18) | 31.25 | N/A | N/A | acgpubs.org |

| S. pyogenes | N-alkyl benzimidazole derivative (3n) | 25 | Cefixime | 26 | tandfonline.com |

Benzimidazoles are a cornerstone of anthelmintic therapy, with compounds like albendazole (B1665689) and mebendazole (B1676124) widely used. wjpmr.com Their activity extends to protozoan parasites as well. nih.gov The primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization in the parasite. researchgate.net

In vitro studies have demonstrated the high susceptibility of the protozoan parasite Giardia lamblia to certain benzimidazoles. scilit.com Mebendazole and albendazole were found to be 30- to 50-fold more active than metronidazole (B1676534) against G. lamblia. scilit.com Similarly, Trichomonas vaginalis is highly susceptible to derivatives like mebendazole, flubendazole, and fenbendazole, with 50% inhibitory concentrations (IC₅₀) as low as 0.005 to 0.16 µg/ml. nih.gov The anthelmintic activity has been tested against various worms, including Indian earthworms (Pheretima posthuma), where newly synthesized 2-substituted benzimidazoles displayed varying degrees of paralysis and mortality times, indicating their potential to treat parasitic infections. wisdomlib.org Some novel derivatives have shown potency equipotent to albendazole. ingentaconnect.com

Table 3: Antiprotozoal and Anthelmintic Activity of Selected Benzimidazole Derivatives

| Parasite | Compound | Activity Metric | Value | Source |

|---|---|---|---|---|

| Giardia lamblia | Mebendazole | IC₅₀ | 0.005 - 0.16 µg/mL | nih.gov |

| Trichomonas vaginalis | Mebendazole | IC₅₀ | 0.005 - 0.16 µg/mL | nih.gov |

| Giardia lamblia | Flubendazole | IC₅₀ | 0.005 - 0.16 µg/mL | nih.gov |

| Toxocara canis (larvae) | Benzimidazole derivative (A6) | Relative Mobility | 40% at 0.18 µM | researchgate.net |

| Perionyx excavatus | Thiadiazole Schiff's base derivative (PP-4) | Death Time | 13.22 min | fabad.org.tr |

Antiproliferative and Cytotoxic Activity (Cell-Based Assays)

The structural similarity of the benzimidazole ring to purine (B94841) nucleotides has made it a compelling scaffold for the development of anticancer agents. nih.gov Derivatives have been shown to inhibit tumor cell growth through various mechanisms of action. proquest.comnih.gov

A vast number of 2-substituted benzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against panels of human cancer cell lines. researchgate.netresearchgate.net These compounds have shown activity against leukemia, lung, colon, melanoma, ovarian, renal, prostate, and breast cancers. semanticscholar.orgmdpi.com

For example, a series of novel benzimidazole–oxadiazole derivatives were screened against human lung (A549), breast (MCF-7), and pancreas (PANC-1) cancer cell lines. acs.org One derivative, compound 4r, showed potent activity with IC₅₀ values of 0.3 μM, 0.5 μM, and 5.5 μM against A549, MCF-7, and PANC-1 cells, respectively. acs.org Another study on 1,2-disubstituted benzimidazoles found that a derivative with a chloride group (compound 2a) exhibited cytotoxicity against A549 lung cancer cells with an IC₅₀ of 111.70 µM. nih.gov The substitution pattern on the benzimidazole core is a critical determinant of cytotoxic potency and selectivity. proquest.com For instance, the presence of a methoxy (B1213986) group has been shown to significantly increase activity in some series. acs.org

Table 4: In Vitro Cytotoxicity of Selected 2-Substituted Benzimidazole Derivatives

| Cancer Cell Line | Compound Series/Derivative | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| A549 (Lung) | Benzimidazole–oxadiazole (4r) | 0.3 | Cisplatin | 23.4 | acs.org |

| MCF-7 (Breast) | Benzimidazole–oxadiazole (4r) | 0.5 | Cisplatin | 30.2 | acs.org |

| PANC-1 (Pancreas) | Benzimidazole–oxadiazole (4r) | 5.5 | Cisplatin | 31.4 | acs.org |

| A549 (Lung) | Benzimidazole–oxadiazole (4s) | 1.6 | Cisplatin | 23.4 | acs.org |

| A549 (Lung) | 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | 111.70 | N/A | N/A | nih.gov |

| DLD-1 (Colon) | 2-methyl-3-(3-chlorobenzyl)benzimidazole (2a) | 185.30 | N/A | N/A | nih.gov |

| SKOV-3 (Ovarian) | bis-benzimidazole derivative (Compound 8) | 2.95 | N/A | N/A | nih.gov |

Research into the anticancer mechanisms of 2-substituted benzimidazoles has revealed their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Several derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anthelmintics. nih.gov This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers mitochondria-dependent intrinsic apoptotic cell death. nih.gov For instance, treatment of HeLa cervical cancer cells with a 2-substituted benzimidazole copper(II) complex resulted in S-phase arrest, loss of mitochondrial potential, and up-regulation of caspase-3 and -9, indicating apoptosis induction through the intrinsic mitochondrial pathway. nih.gov Other studies have shown that benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives can effectively suppress cell cycle progression and induce apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. mdpi.com These compounds were found to arrest the cell cycle at various phases (S, G1, and G2), supporting their cytotoxic effects. mdpi.com

Enzyme Inhibition Kinetics and Mechanisms

Derivatives of the 2-(4-methoxycyclohexyl)-1H-benzimidazole scaffold have been investigated for their potential to inhibit a variety of enzymes implicated in numerous physiological and pathological processes. The following subsections detail the research findings concerning their inhibitory effects on several key enzyme targets.

DNA Topoisomerase I and II Inhibition Studies

Benzimidazole derivatives have been identified as a class of compounds with the potential to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. nih.gov Research into bi- and ter-benzimidazole derivatives has shown their capacity to act as inhibitors of both topoisomerase I and II. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for this inhibitory activity. For instance, in a study on terbenzimidazole derivatives, the replacement of a 2'-(benzimidazol-5-yl) moiety with a p-methoxyphenyl group led to a modest decrease in the potency of topoisomerase I inhibition. nih.gov This suggests that the nature of the substituent at the 2-position of the benzimidazole ring plays a significant role in the interaction with the enzyme. While specific studies on this compound are limited, the data from related compounds indicate that this class of molecules warrants further investigation as topoisomerase inhibitors.

Table 1: DNA Topoisomerase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzofuroquinolinediones | Topoisomerase II | 0.68 - 1.19 | Etoposide | 78.4 |

| Benzimidazole-Triazole Hybrids | Topoisomerase I | 4.56 - 7.34 | Doxorubicin | 12.42 |

Note: The data presented is for structurally related benzimidazole derivatives and not specifically for this compound.

Kinase (e.g., Nek2, EGFR) Inhibitory Potency and Selectivity

Kinases are a major class of enzymes that are often targeted in drug discovery due to their central role in cell signaling. Benzimidazole derivatives have emerged as a versatile scaffold for the development of kinase inhibitors. nih.gov

Nek2 Inhibition: Research has identified benzimidazole-based compounds as potent inhibitors of NIMA-related kinase 2 (Nek2), a serine/threonine kinase involved in cell cycle regulation. nih.govnih.gov Structure-activity relationship studies have led to the development of Nek2 inhibitors with high selectivity. For example, a series of benzimidazole derivatives were developed from a known polo-like kinase 1 (Plk1) inhibitor, resulting in compounds with over a hundred-fold selectivity for Nek2 over Plk1. nih.gov The R-enantiomer of certain benzimidazole-based Nek2 inhibitors has been shown to be significantly more potent than the S-enantiomer. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important kinase target, particularly in cancer research. Hybrid molecules incorporating the benzimidazole scaffold have demonstrated significant EGFR inhibitory activity. For instance, a series of benzimidazole/1,2,3-triazole hybrids were synthesized and evaluated as EGFR inhibitors, with some compounds showing potent activity. mdpi.com

Table 2: Kinase Inhibitory Potency of Selected Benzimidazole Derivatives

| Compound Class | Target Kinase | IC50 (µM) |

| Benzimidazole Hybrid | Nek2 | 0.022 |

| Benzimidazole Derivative | Nek2 | 0.23 |

| Benzimidazole/1,2,3-Triazole Hybrid | EGFR | Potent Inhibition |

Note: The data presented is for structurally related benzimidazole derivatives and not specifically for this compound.

Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The benzimidazole scaffold has been utilized in the design of CA inhibitors. For instance, novel chalcone (B49325) derivatives incorporating a benzimidazole moiety have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). These studies provide a basis for the further exploration of 2-substituted benzimidazoles as potential CA inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Numerous studies have reported the synthesis and evaluation of benzimidazole derivatives as inhibitors of these enzymes. The inhibitory potency of these compounds is often evaluated in vitro using Ellman's method, with IC50 values determined to quantify their activity. The diverse substitutions on the benzimidazole ring allow for the fine-tuning of inhibitory activity and selectivity towards either AChE or BChE.

Table 3: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) |

| N-benzyl-1H-benzimidazol-2-amine derivative | Acetylcholinesterase | Data available |

| N-{2-[2-(1H-benzimidazol-2-yl)phenoxy]ethyl} substituted amine derivative | Butyrylcholinesterase | Data available |

Other Enzyme Target Investigations (e.g., COX enzymes, Aldose Reductase, Phospholipase A2)

The versatility of the benzimidazole scaffold extends to the inhibition of other important enzyme targets.

COX Enzymes: Cyclooxygenase (COX) enzymes are involved in the inflammatory response. Novel benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. In vitro evaluation of these compounds has demonstrated their potential to inhibit COX-1 and COX-2 enzymes, with some derivatives showing promising selectivity for COX-2.

Aldose Reductase: Aldose reductase is an enzyme implicated in the complications of diabetes. Benzimidazole derivatives have been investigated as potential aldose reductase inhibitors. nih.gov Structure-activity relationship studies have shown that the nature of substituents on the benzimidazole ring influences the inhibitory potency. nih.gov

Phospholipase A2: Phospholipase A2 (PLA2) enzymes are involved in a variety of cellular processes, including inflammation. While specific studies on this compound are limited, the broader class of heterocyclic compounds has been explored for PLA2 inhibition.

Table 4: Inhibitory Activity against Other Enzyme Targets by Benzimidazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Benzimidazole derivative | COX-2 | Varies | Varies |

| N-benzenesulfonylglycine derivative | Aldose Reductase | 0.4 - 16 | Not Applicable |

| 1-benzylindole derivative | Phospholipase A2 | ~4 | Not Applicable |

Note: The data presented is for structurally related compounds and not specifically for this compound.

Antioxidant and Radical Scavenging Capacity Assessments (in vitro)

In addition to enzyme inhibition, benzimidazole derivatives have been evaluated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential. Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose.

Studies on various benzimidazole derivatives have demonstrated their capacity to act as radical scavengers. The antioxidant activity is often influenced by the substituents on the benzimidazole ring. For example, benzimidazole-2-thione derivatives containing hydrazone moieties with methoxy and hydroxyl substituents have shown promising radical scavenging activity. nih.gov The presence of these functional groups can contribute to the hydrogen-donating ability of the molecule, which is a key mechanism of radical scavenging.

Table 5: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound Class | Assay | Measurement | Result |

| Benzimidazole-2-thione hydrazone derivatives | DPPH Radical Scavenging | IC50 | Varies |

| Substituted Benzimidazoles | ABTS Radical Scavenging | IC50 | 1.37 - 4.00 µM |

| Substituted Benzimidazoles | DPPH Radical Scavenging | IC50 | 1.36 - 3.60 µM |

Note: The data presented is for various substituted benzimidazole derivatives and highlights the antioxidant potential of this class of compounds.

Anti-inflammatory Pathway Modulation Studies (in vitro)

No information is available regarding the in vitro effects of this compound on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Investigation of Other Bioactivity in Models (e.g., Anxiolytic, Mucoprotective)

There is no available research data on the potential anxiolytic or mucoprotective activities of this compound from in vitro models.

Structure Activity Relationship Sar and Mechanistic Correlates of 2 4 Methoxycyclohexyl 1h Benzimidazole Scaffolds

Systematic Variation of the Cyclohexyl Moiety and its Impact on Biological Response

The cyclohexyl moiety at the 2-position of the benzimidazole (B57391) scaffold is a critical determinant of biological activity. Variations in this part of the molecule can significantly influence how the compound interacts with its biological target.

| N1-Substituent | Effect on Activity/Binding Affinity | Reference |

| Unsubstituted (N-H) | Baseline activity | nih.gov |

| Alkyl groups | Can increase lipophilicity and cell permeability | nih.gov |

| Benzyl groups | Often enhances activity due to potential π-π stacking interactions | nih.gov |

| Heterocyclic moieties | Can introduce additional binding interactions and improve selectivity | nih.gov |

Effects of Benzimidazole Core Substitutions (e.g., 5,6-positions) on SARnih.govrsc.org

Modifications to the benzimidazole core, particularly at the 5- and 6-positions, have been shown to significantly impact the structure-activity relationship. nih.gov The electronic properties of substituents at these positions can alter the electron density of the benzimidazole ring system, which can in turn affect its interaction with biological targets. For instance, electron-withdrawing groups like nitro or cyano groups at the 5(6)-position can enhance the anticancer activity of some benzimidazole derivatives. rsc.org Conversely, electron-donating groups such as methoxy (B1213986) groups can also lead to increased potency in certain contexts. nih.gov The position of the substituent is also crucial, as demonstrated by studies showing that a 5-chloro substitution can be more effective than a 6-chloro substitution in certain cases. rsc.org

| Substitution at 5/6-position | Observed Effect on SAR | Reference |

| Nitro (NO2) | Generally enhances anticancer activity | rsc.org |

| Chloro (Cl) | Can increase activity, with the 5-position often being more favorable | rsc.org |

| Methoxy (OCH3) | Can increase anti-inflammatory activity | nih.gov |

| Cyano (CN) | Can increase anticancer activity | rsc.org |

| Unsubstituted | Serves as a baseline for comparison | nih.gov |

Ligand-Target Interaction Profiling and Specificity Determinationnih.govnih.gov

Understanding the specific interactions between a ligand and its biological target is fundamental to rational drug design. For benzimidazole derivatives, techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze these interactions. nih.govsemanticscholar.org These computational methods can help identify key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.govsemanticscholar.org For example, the benzimidazole scaffold is known to be a privileged structure that can interact with a variety of biological targets. nih.gov Experimental techniques like X-ray crystallography can provide definitive evidence of the binding mode and confirm the predictions from computational studies. By profiling these interactions, researchers can determine the specificity of a compound for its intended target over other proteins, which is crucial for minimizing off-target effects. nih.govnih.gov

Non-Linear SAR Observations and Their Interpretationwho.int

In some instances, the structure-activity relationship for a series of compounds does not follow a simple linear trend. These non-linear SARs can arise from a variety of complex factors. For example, a small change in the structure of a substituent might lead to a large, unexpected change in activity, either positive or negative. This could be due to a "cliff" in the SAR landscape, where a minor modification causes the ligand to adopt a completely different binding mode. Another possibility is that the compound may have multiple modes of action, and the observed activity is a composite of its effects on different targets. Interpreting these non-linear observations often requires a combination of advanced computational modeling and detailed experimental studies to unravel the underlying molecular mechanisms. For instance, a propiophenone (B1677668) substituted benzimidazole derivative was found to be the most active compound in a series, a finding that may not have been predicted by a simple linear SAR model. who.int

Computational Chemistry and Molecular Modeling for 2 4 Methoxycyclohexyl 1h Benzimidazole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. biointerfaceresearch.comimist.ma For benzimidazole (B57391) derivatives, QSAR studies are instrumental in predicting their therapeutic potential against various targets. biointerfaceresearch.com These models help in understanding which structural features are crucial for a compound's activity, thereby guiding the synthesis of new, more effective molecules. biointerfaceresearch.comresearchgate.net

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. biointerfaceresearch.com These descriptors are numerical values that characterize the chemical and physical properties of a molecule. For benzimidazole derivatives, a wide array of descriptors are calculated to capture various aspects of their molecular structure. biointerfaceresearch.comnih.gov These can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors.

Commonly used molecular descriptors in QSAR studies of benzimidazole derivatives include:

Electronic Descriptors: Such as heat of formation and Henry's law constant, which describe the electronic aspects of the molecule. biointerfaceresearch.com

Topological Descriptors: Including the Wiener Index and Balban Index, which relate to molecular shape and branching. biointerfaceresearch.com

Physicochemical Properties: Lipophilicity (LogP) and molecular refraction are also frequently employed to model a compound's behavior in biological systems. biointerfaceresearch.comresearchgate.net

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms, to build a predictive model. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives

| Descriptor Category | Specific Descriptor | Description |

|---|---|---|

| Electronic | Heat of Formation (HF) | The energy released or absorbed when a compound is formed from its constituent elements. biointerfaceresearch.com |

| Henry's Law Constant (H) | A measure of the solubility of a gas in a liquid. biointerfaceresearch.com | |

| Topological | Wiener Index (Windx) | A distance-based descriptor that reflects the branching of the molecular skeleton. biointerfaceresearch.com |

| Balban Index (Blndx) | A topological index based on the distance matrix of the molecule. biointerfaceresearch.com | |

| Physicochemical | Lipophilicity (LogP) | A measure of a compound's oil/water partition coefficient, indicating its hydrophobicity. biointerfaceresearch.com |

| Molecular Refraction (RM) | Related to the volume of the molecule and its polarizability. biointerfaceresearch.com |

This table is generated based on data from studies on various benzimidazole derivatives.

A QSAR model's reliability and predictive capability must be rigorously validated. researchgate.netnih.gov Validation is performed using both internal and external techniques.

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are commonly used. biointerfaceresearch.comnih.govnih.gov In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. nih.gov The predictive ability is often assessed by the cross-validation coefficient (Q²). nih.gov

External Validation: The model's predictive power is further tested using an external set of compounds that were not used in the model's development. nih.govnih.gov The correlation coefficient (R²) between the predicted and experimental activities of the test set compounds provides a measure of the model's external predictability. researchgate.net

Robust QSAR models for benzimidazole derivatives typically show high values for R² and Q², indicating a strong correlation and predictive accuracy. researchgate.netnih.gov For instance, a QSAR model for benzimidazole derivatives as anticancer agents showed a squared correlation coefficient (R²) of 0.904, indicating a strong relationship between the descriptors and the biological activity. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.compensoft.net For 2-(4-methoxycyclohexyl)-1H-benzimidazole, docking simulations are crucial for understanding how it interacts with its biological target, such as an enzyme or a receptor. researchgate.netresearchgate.net This method helps in elucidating the binding affinity and the specific interactions that stabilize the ligand-protein complex. researchgate.net

Docking simulations predict the most likely binding pose of a ligand within the active site of a protein. nih.gov These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are essential for binding. researchgate.net For example, docking studies on benzimidazole derivatives have shown interactions with key amino acid residues in the active sites of various proteins, such as beta-tubulin and topoisomerase I-DNA complex. researchgate.netnih.gov The binding energy, often expressed as a docking score in kcal/mol, provides an estimate of the binding affinity. nih.govnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov

A detailed analysis of the docked complex reveals the key amino acid residues that form significant interactions with the ligand. researchgate.netnih.gov Identifying these residues is critical for understanding the mechanism of action and for designing derivatives with improved binding affinity. mdc-berlin.denih.gov For instance, studies on benzimidazole compounds have identified specific hydrogen bond interactions with amino acid residues like His283 in the TGF-β type I receptor. researchgate.net Similarly, hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine are often observed. semanticscholar.org This information provides a structural basis for the observed biological activity and can guide modifications to the ligand to enhance these key interactions. nih.gov

Table 2: Summary of Key Interactions from Docking Studies of Benzimidazole Derivatives with Protein Targets

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| TGF-β type I protein | His283 | Hydrogen Bond | researchgate.net |

| Beta-Tubulin | THR A: 340, TYR A: 312 | Hydrogen Bond | semanticscholar.org |

| Beta-Tubulin | PHE A:296 | Pi-Pi Stacking | semanticscholar.org |

| Beta-Tubulin | ILE A: 341 | Pi-Sigma Bond | semanticscholar.org |

| Topoisomerase I-DNA complex | Various | Hydrogen bonds and hydrophobic interactions | researchgate.net |

This table summarizes findings from studies on various benzimidazole derivatives and is intended to be illustrative of the types of interactions observed for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their complexes over time. researchgate.netresearchgate.net For the this compound-protein complex, MD simulations can validate the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding. nih.govsemanticscholar.org

The stability of the ligand-protein complex during the simulation is often assessed by calculating the root mean square deviation (RMSD) of the protein backbone and the ligand. nih.gov A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the binding is stable. nih.govsemanticscholar.org Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding and function. researchgate.net

MD simulations can also be used to analyze the persistence of key interactions, such as hydrogen bonds, observed in docking studies. researchgate.net For example, a simulation might show that a particular hydrogen bond is maintained for a high percentage of the simulation time, confirming its importance for the stability of the complex. researchgate.net These simulations offer a more realistic and dynamic view of the ligand-protein interactions compared to the static picture provided by molecular docking. pensoft.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. dergipark.org.tr A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations on various 1,2-disubstituted benzimidazoles have been performed to understand their electronic behavior. For instance, studies on N-butyl-1H-benzimidazole and other alkyl-substituted benzimidazoles have utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to optimize molecular geometries and analyze electronic properties. nih.gov

Furthermore, research on 2-(methoxyphenyl)-1H-benzo[d]imidazole has involved calculations at different levels of theory (HF, B3LYP, BLYP, B3PW91, and mPW1PW91) with a 6-311G** basis set to investigate conformational stability and vibrational frequencies. researchgate.net Such studies provide a foundation for understanding how substituents influence the electronic landscape of the benzimidazole core. The presence of an electron-donating methoxy (B1213986) group and a cycloalkyl ring in this compound is expected to modulate its electronic properties.

Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are also calculated to predict the reactive nature of these molecules. dergipark.org.tr For example, in a study of two benzimidazole derivatives, DFT/B3LYP methods were used to calculate these quantum chemical descriptors, revealing how substitutions on the benzimidazole ring affect the energy gap and consequently, the molecule's reactivity. dergipark.org.tr

The following table summarizes the findings from DFT studies on various substituted benzimidazole derivatives, offering a comparative perspective on their electronic properties.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | DFT/B3LYP/6-311G(d,p) | -5.63 | -0.89 | 4.74 | dergipark.org.tr |

| 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | DFT/B3LYP/6-311G(d,p) | -6.11 | -1.31 | 4.80 | dergipark.org.tr |

| N-Butyl-1H-benzimidazole | DFT/B3LYP/6-311++G(d,p) | -6.14 | -0.41 | 5.73 | nih.gov |

| 2-aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.65 | -0.87 | 4.78 | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | B3LYP/6-311G** | -5.71 | -0.98 | 4.73 | researchgate.net |

Emerging Research Directions and Future Prospects for 2 4 Methoxycyclohexyl 1h Benzimidazole

Design and Synthesis of Hybrid Benzimidazole (B57391) Compounds

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores into a single entity to enhance activity, target multiple pathways, or overcome drug resistance. The benzimidazole nucleus is an excellent candidate for such hybridization due to its versatile synthetic accessibility and established biological importance. researchgate.netekb.eg

Future synthetic endeavors will likely focus on creating hybrid compounds derived from 2-(4-methoxycyclohexyl)-1H-benzimidazole. This can be achieved by introducing other biologically active heterocyclic systems, such as 1,2,4-triazole (B32235) or oxadiazole, onto the benzimidazole core. ekb.egnih.gov The synthesis of such hybrids often involves multi-step reactions, starting with the functionalization of the core benzimidazole structure, followed by condensation or cyclization reactions to append the secondary pharmacophore. researchgate.netnih.gov For instance, a common approach involves converting a carboxylic acid derivative of benzimidazole into a carbohydrazide, which can then be cyclized to form an oxadiazole ring. ekb.eg Microwave-assisted synthesis has emerged as an efficient and green method for preparing benzimidazole derivatives, offering advantages like shorter reaction times and higher yields. nih.govmedcraveonline.com These established synthetic protocols can be adapted for this compound to generate novel chemical entities with potentially synergistic or enhanced pharmacological profiles. medcraveonline.com

| Hybrid Strategy | Rationale | Potential Synthetic Approach |

|---|---|---|

| Benzimidazole-Triazole Hybrids | Combine antifungal/anticancer properties of both moieties. nih.gov | Treatment of benzimidazole-hydrazides with alkylisothiocyanates followed by base-catalyzed cyclization. nih.gov |

| Benzimidazole-Oxadiazole Hybrids | Target enzymes like EGFR by integrating pharmacophoric features. ekb.eg | Hydrazinolysis of benzimidazole esters followed by reaction with carbon disulfide and KOH. ekb.eg |

| Benzimidazole-Thiazolidinedione Hybrids | Develop novel anticancer agents. nih.gov | Reaction of benzimidazole-carbohydrazide with substituted aldehydes. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

Benzimidazole derivatives are known to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes or the modulation of receptor functions. researchgate.net For example, certain benzimidazole derivatives function as tubulin polymerization inhibitors, making them potent anticancer agents. nih.gov Others target enzymes like topoisomerase IIα, crucial for DNA replication in cancer cells. nih.gov

For this compound, a key future direction is the systematic screening against a panel of known and novel biological targets to uncover its therapeutic potential. The structural resemblance to other bioactive benzimidazoles suggests it could be effective in oncology, potentially targeting microtubules or DNA-related enzymes. nih.gov Furthermore, the anti-inflammatory properties of benzimidazoles are well-documented, acting through the modulation of pathways involving cyclooxygenases (COX), cytokines, and other inflammatory mediators. nih.govresearchgate.net Investigating the effect of this compound on these targets could open avenues for its use in treating inflammatory conditions. The broad antimicrobial spectrum of the benzimidazole class also warrants exploration of this specific compound against various bacterial and fungal strains. nih.govnih.gov

| Potential Therapeutic Area | Known Biological Targets for Benzimidazoles | Potential Relevance for this compound |

|---|---|---|

| Anticancer | Tubulin, Topoisomerase IIα, VEGFR-2, EGFR. nih.govekb.egnih.govnih.gov | Screening for inhibition of cancer cell proliferation and tumor growth. |

| Anti-inflammatory | Cyclooxygenases (COX), 5-Lipoxygenase (5-LOX), TNF-α. nih.govresearchgate.net | Evaluation in models of acute and chronic inflammation. |

| Antimicrobial | Dihydrofolate reductase, Fungal ergosterol (B1671047) biosynthesis. nih.govnih.gov | Testing against a panel of pathogenic bacteria and fungi. |

| Antiviral | HCV NS5B polymerase. nih.gov | Screening against viral enzymes and replication mechanisms. |

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in cellular or in vivo systems. rjeid.com They are indispensable tools for target validation and for dissecting complex biological pathways. rjeid.com Benzimidazole derivatives, with their versatile chemistry and biological activity, are excellent candidates for development into chemical probes.

A significant future prospect for this compound is its modification to serve as a chemical probe. This can be achieved by incorporating reporter tags, such as fluorescent groups, or reactive moieties for covalent labeling of the target protein. nih.gov For instance, a fluorescent analog could be synthesized to visualize the subcellular localization of its target protein using microscopy. One strategy involves designing probes where a fluorophore (like naphthalene) is attached to the benzimidazole core, and its fluorescence is quenched by a recognition group. nih.gov Upon reaction with the target, such as a cysteine residue in a protein, the quenching group is released, and fluorescence is restored, allowing for detection. nih.gov Such probes derived from this compound could be used to identify its direct binding partners and elucidate the mechanism by which it exerts its biological effects, accelerating the drug discovery process. rjeid.com

Implementation of Advanced Computational and AI-Driven Drug Discovery Paradigms

The integration of computational chemistry and artificial intelligence (AI) has revolutionized the drug discovery pipeline, significantly reducing the time and cost associated with bringing a new drug to market. crimsonpublishers.compharmaceutical-journal.com These technologies are widely applied to benzimidazole derivatives to predict their activity, understand their mechanism of action, and design novel, more potent analogs. medcraveonline.com

Future research on this compound will heavily rely on these advanced paradigms.

Molecular Docking: This technique can predict the binding orientation and affinity of the compound within the active site of various biological targets, helping to prioritize experimental screening. medcraveonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can confirm the stability of the ligand-protein complex predicted by docking and provide insights into the dynamic interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of benzimidazole derivatives with their biological activity, guiding the design of new compounds with improved potency. medcraveonline.com

AI and Machine Learning: AI-driven platforms can generate novel molecular structures de novo with a predefined set of desired properties (e.g., high affinity for a target, favorable ADMET profile). nih.govresearchgate.net These tools can explore vast chemical space to design optimized derivatives of this compound, accelerating the identification of lead compounds. pharmaceutical-journal.comresearchgate.net

By leveraging these computational tools, researchers can rapidly evaluate the potential of this compound and its derivatives, predict their pharmacokinetic properties, and rationally design the next generation of therapeutic agents. nih.govmedcraveonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。